molecular formula C20H26N2O B2586083 2-((4-(9H-carbazol-9-yl)butyl)amino)-2-methylpropan-1-ol CAS No. 919033-63-9

2-((4-(9H-carbazol-9-yl)butyl)amino)-2-methylpropan-1-ol

Cat. No.: B2586083
CAS No.: 919033-63-9
M. Wt: 310.441
InChI Key: QMXNWDRXGHWCDS-UHFFFAOYSA-N
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Description

2-((4-(9H-carbazol-9-yl)butyl)amino)-2-methylpropan-1-ol is a compound that features a carbazole moiety linked to a butyl chain, which is further connected to an amino group and a methylpropan-1-ol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(9H-carbazol-9-yl)butyl)amino)-2-methylpropan-1-ol typically involves the following steps:

    Formation of the Carbazole Intermediate: The carbazole moiety is often synthesized through a series of reactions starting from commercially available carbazole. This may involve nitration, reduction, and subsequent functionalization to introduce the desired substituents.

    Linking the Butyl Chain: The carbazole intermediate is then reacted with a butyl halide under basic conditions to form the 4-(9H-carbazol-9-yl)butyl intermediate.

    Amination and Final Functionalization: The 4-(9H-carbazol-9-yl)butyl intermediate is then subjected to amination reactions to introduce the amino group. Finally, the compound is reacted with 2-methylpropan-1-ol under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((4-(9H-carbazol-9-yl)butyl)amino)-2-methylpropan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound or to remove certain functional groups.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and various nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

2-((4-(9H-carbazol-9-yl)butyl)amino)-2-methylpropan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may be explored for its potential biological activity, including its interactions with biological macromolecules.

    Medicine: Research may investigate its potential therapeutic applications, such as its use in drug development.

    Industry: The compound is of interest in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and solar cells.

Comparison with Similar Compounds

Similar Compounds

    4-(9H-carbazol-9-yl)butyl)phosphonic acid: This compound has a similar carbazole moiety but with a phosphonic acid group instead of an amino group.

    (4-(9H-carbazol-9-yl)phenyl)boronic acid: Another similar compound with a carbazole moiety linked to a phenylboronic acid group.

Uniqueness

2-((4-(9H-carbazol-9-yl)butyl)amino)-2-methylpropan-1-ol is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic electronics and materials science.

Properties

IUPAC Name

2-(4-carbazol-9-ylbutylamino)-2-methylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O/c1-20(2,15-23)21-13-7-8-14-22-18-11-5-3-9-16(18)17-10-4-6-12-19(17)22/h3-6,9-12,21,23H,7-8,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXNWDRXGHWCDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NCCCCN1C2=CC=CC=C2C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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